

# Spectroscopic Profile of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 1-Acetyl-5-fluoro-1H-indazole

Cat. No.: B598338

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Acetyl-5-fluoro-1H-indazole**, a compound of interest for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various sources and offers a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Introduction

**1-Acetyl-5-fluoro-1H-indazole** is a derivative of 5-fluoro-1H-indazole, featuring an acetyl group attached to one of the nitrogen atoms of the pyrazole ring. The presence of the fluorine atom and the acetyl group significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, characterization, and application in various research and development endeavors.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Acetyl-5-fluoro-1H-indazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1-Acetyl-5-fluoro-1H-indazole**,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR provide valuable insights into

its molecular framework.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.10	d	~0.9	H-3
~7.75	dd	~9.0, 2.5	H-4
~7.50	dd	~9.0, 4.5	H-6
~7.20	ddd	~9.0, 9.0, 2.5	H-7
~2.70	s	-	-COCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~169.0	C=O
~160.0 (d, $^1\text{JCF} \approx 240$ Hz)	C-5
~141.0	C-7a
~135.0	C-3
~122.0 (d, $^3\text{JCF} \approx 10$ Hz)	C-7
~115.0 (d, $^2\text{JCF} \approx 25$ Hz)	C-4
~110.0 (d, $^2\text{JCF} \approx 25$ Hz)	C-6
~110.0 (d, $^3\text{JCF} \approx 5$ Hz)	C-3a
~24.0	-COCH <sub>3</sub>

Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -118.0	m	-	F-5

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1710	Strong	C=O stretching (acetyl group)
~1620, 1500, 1470	Medium-Strong	C=C and C=N stretching (aromatic rings)
~1250	Strong	C-N stretching
~1100	Strong	C-F stretching

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
178.05	High	[M] <sup>+</sup> (Molecular Ion)
136.04	High	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
109.03	Medium	[M - C <sub>2</sub> H <sub>2</sub> O - HCN] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **1-Acetyl-5-fluoro-1H-indazole** is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- $^1\text{H}$  NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).
- $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16).
- $^{19}\text{F}$  NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to an external standard such as  $\text{CFCl}_3$  ( $\delta$  0.00).

## IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

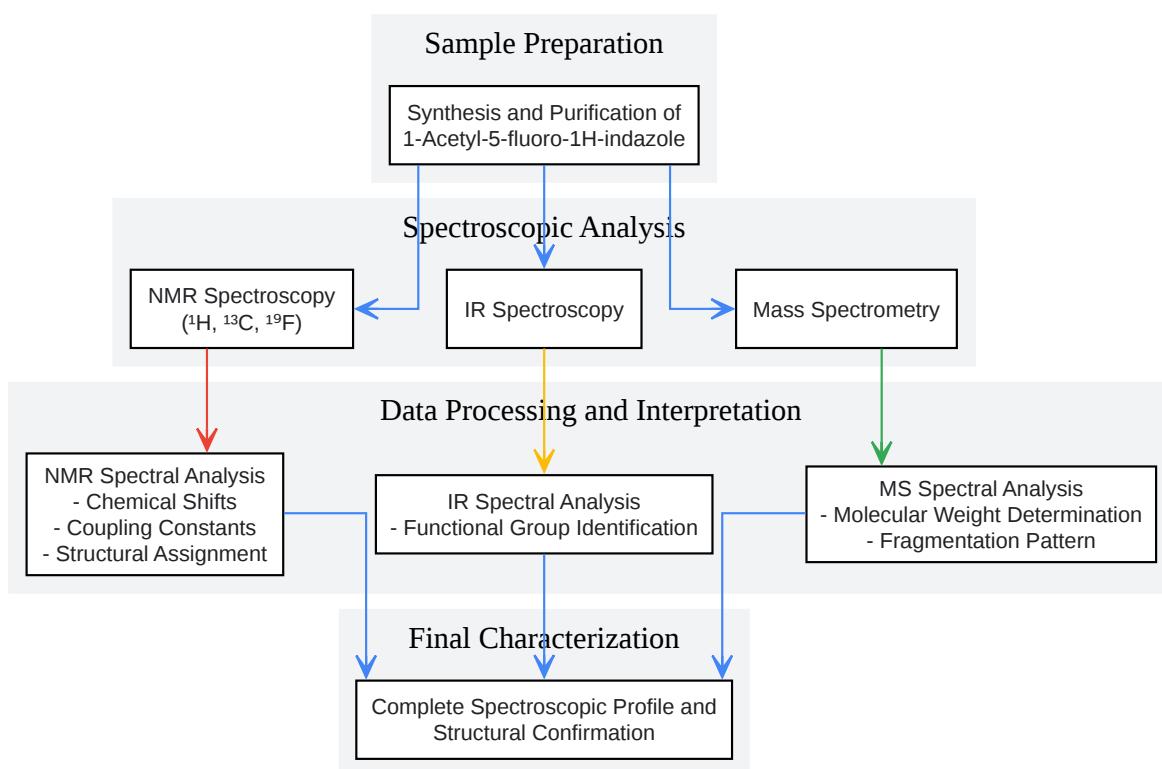
## Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is commonly used for volatile compounds.

- Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

## Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of **1-Acetyl-5-fluoro-1H-indazole** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **1-Acetyl-5-fluoro-1H-indazole**.

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